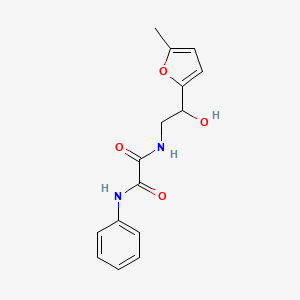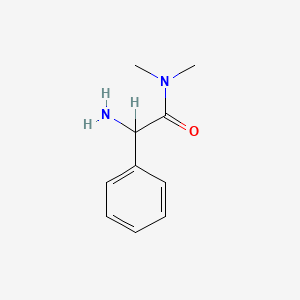![molecular formula C17H22N2O2S B2371793 N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide CAS No. 1798623-38-7](/img/structure/B2371793.png)
N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide is a synthetic organic compound that plays a significant role in various fields due to its unique structural properties. This compound is notable for its intricate bicyclic structure, which provides unique reactivity and functional versatility. Its synthesis and study have opened new pathways in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide typically involves the following steps:
Starting Materials: : The synthesis starts with commercially available starting materials including the precursors for the azabicyclic structure and the phenylacetamide moiety.
Formation of the Azabicyclic Core: : This step involves the synthesis of the bicyclic azabicyclo[3.2.1]octane core, which often includes a series of cyclization reactions under specific conditions to ensure the correct stereochemistry.
Introduction of Functional Groups: : The methylthio group and the phenylacetamide functionality are introduced through nucleophilic substitution and acylation reactions, respectively.
Final Coupling Step: : The last step involves coupling the azabicyclic core with the phenylacetamide under conditions that favor the formation of the final product.
Industrial Production Methods
On an industrial scale, the production methods need to be optimized for efficiency and cost-effectiveness. This often involves:
Scaling Up Reactions: : Adjusting the reaction conditions to suit large-scale production without compromising the yield or purity.
Catalysis: : Using catalytic methods to enhance reaction rates and selectivity.
Purification Techniques: : Employing industrial purification techniques like crystallization, distillation, and chromatography to ensure the final product's high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce or modify functional groups.
Reduction: : Certain derivatives can be reduced to yield different products with altered biological activity.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: : Varying solvents and temperatures to optimize reaction rates and yields.
Major Products
The reactions often yield derivatives that retain the bicyclic structure but with altered functional groups, which can lead to different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide has several applications:
Chemistry: : Used as a building block in synthetic organic chemistry for creating complex molecules.
Biology: : Acts as a probe in studying biochemical pathways and interactions.
Medicine: : Potential therapeutic agent in developing drugs targeting specific biological pathways.
Industry: : Utilized in the synthesis of high-performance materials and specialty chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : It binds to enzymes or receptors, modifying their activity.
Pathways: : Involved in pathways such as signal transduction, metabolic processes, and regulatory mechanisms.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide stands out due to:
Structural Uniqueness: : Its specific bicyclic structure provides unique reactivity.
Functional Versatility: : Capable of undergoing a wide range of chemical reactions.
Applications: : Broad scope of applications from chemical synthesis to biological studies.
Similar Compounds
N-(4-((1R,3S)-2-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide
N-(4-(3-azabicyclo[3.2.1]octane-3-carbonyl)phenyl)acetamide
Other azabicyclic phenylacetamides with various functional groups
Eigenschaften
IUPAC Name |
N-[4-(3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11(20)18-13-5-3-12(4-6-13)17(21)19-14-7-8-15(19)10-16(9-14)22-2/h3-6,14-16H,7-10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVSPMPRSLKGEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2371718.png)


![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)
![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)

![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)


